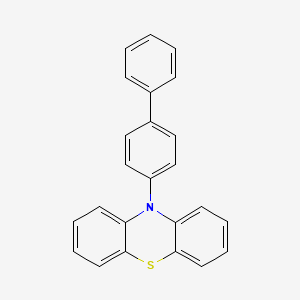

10-(4-Biphenylyl)phenothiazine

Description

Evolution of Phenothiazine (B1677639) as a Versatile π-Conjugated Building Block

Phenothiazine (PTZ) has emerged as a highly adaptable π-conjugated building block in the realm of organic electronics. nih.govrsc.org Its electron-rich nature, stemming from the presence of sulfur and nitrogen heteroatoms, makes it a potent electron donor. rsc.orgresearchgate.net This characteristic is fundamental to its use in "donor-acceptor" (D-A) molecular designs, a key strategy for creating materials with tailored electronic properties like low bandgaps and tunable energy levels. rsc.org

The non-planar, butterfly-like conformation of the phenothiazine core is a crucial structural feature. mdpi.comacs.org This three-dimensional shape helps to suppress undesirable molecular aggregation and the formation of excimers in the solid state, which can be detrimental to the performance of electronic devices. rsc.orgmdpi.com The versatility of phenothiazine is further enhanced by the numerous active sites available for chemical modification, including the nitrogen atom (N-10), the sulfur atom (S-5), and the carbon positions (C-3 and C-7). rsc.orgnih.gov This allows for the synthesis of a vast library of derivatives with fine-tuned optoelectronic and redox properties. rsc.org Consequently, phenothiazine-based materials have found widespread application in devices such as organic light-emitting diodes (OLEDs), solar cells, and sensors. rsc.orgrsc.org

Significance of N-Substitution in Phenothiazine Derivatives for Tailored Electronic and Optoelectronic Properties

Substitution at the nitrogen atom (N-10) of the phenothiazine core is a powerful method for modulating the electronic and optoelectronic properties of its derivatives. rsc.org The nature of the substituent attached to the nitrogen atom can significantly influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.orgacs.org For instance, attaching electron-donating groups can raise the HOMO energy level, while electron-withdrawing groups can lower both the HOMO and LUMO levels. rsc.org

N-aryl substitution, in particular, has been shown to be an effective strategy for fine-tuning these properties. The aryl group can extend the π-conjugation of the molecule, leading to red-shifted absorption and emission spectra. nih.govrsc.org Furthermore, N-aryl substitution can influence the conformational properties of the phenothiazine unit, leading to the existence of distinct "quasi-axial" and "quasi-equatorial" conformers, which in turn affect the material's optoelectronic behavior. rsc.org This ability to tailor properties through N-substitution is critical for designing materials for specific applications, such as hole-transporting layers in OLEDs and perovskite solar cells, or as active components in organic solar cells. rsc.org

Overview of 10-(4-Biphenylyl)phenothiazine within Contemporary Materials Science Context

Within the broad family of phenothiazine derivatives, this compound has emerged as a compound of interest in contemporary materials science. To the best of current knowledge, the detailed photophysics and photochemistry of this specific compound are being actively investigated. researchgate.net The introduction of a biphenyl (B1667301) group at the N-10 position is a strategic design choice aimed at enhancing the π-conjugation and modifying the electronic properties of the phenothiazine core.

This particular derivative is being explored for its potential in various applications. For instance, its structural motif is being incorporated into polymers that exhibit aggregation-induced emission (AIE), a phenomenon of great interest for the development of new types of luminogens. researchgate.net Additionally, derivatives with similar structural features, such as those with biphenyl benzimidazole (B57391) substituents, have been synthesized and investigated as green-emitting materials for OLEDs, demonstrating high luminous efficiency and brightness. tandfonline.com The synthesis of related compounds, such as those where the biphenyl group is further functionalized, has also been reported for applications in areas like nonlinear optics. rsc.org The ongoing research into this compound and its analogues underscores the continued importance of N-aryl phenothiazines in the quest for novel materials with advanced functionalities.

Structure

2D Structure

3D Structure

Properties

CAS No. |

96817-85-5 |

|---|---|

Molecular Formula |

C24H17NS |

Molecular Weight |

351.5 g/mol |

IUPAC Name |

10-(4-phenylphenyl)phenothiazine |

InChI |

InChI=1S/C24H17NS/c1-2-8-18(9-3-1)19-14-16-20(17-15-19)25-21-10-4-6-12-23(21)26-24-13-7-5-11-22(24)25/h1-17H |

InChI Key |

SWHBTZNMYNDGCA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=CC=CC=C4SC5=CC=CC=C53 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Structural Elucidation of 10 4 Biphenylyl Phenothiazine

Strategic Approaches for N-Arylation of Phenothiazine (B1677639) Scaffolds

The introduction of an aryl group at the nitrogen atom of the phenothiazine core is a key synthetic step. Various methods have been developed to achieve this transformation efficiently.

Palladium-Catalyzed Coupling Reactions for Biphenylyl Group Integration

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, stand out as a highly effective method for the N-arylation of phenothiazine. researchgate.netnih.gov This reaction typically involves the coupling of phenothiazine with an aryl halide in the presence of a palladium catalyst and a suitable base.

Key components and conditions for the Buchwald-Hartwig amination include:

Palladium Precatalysts: Systems like [Pd(allyl)Cl]₂ or Pd₂(dba)₃ are commonly used as the palladium source. acs.org

Phosphine (B1218219) Ligands: The choice of phosphine ligand is crucial for the reaction's success. Ligands such as t-BuXPhos, TrixiePhos, and t-BuBrettPhos have shown excellent results in the coupling of amines like phenothiazine. acs.org Electron-donating groups on the biphenyl (B1667301) moiety of some phosphine ligands, however, can lead to lower conversion rates. acs.org

Bases: A variety of bases can be employed, with sodium tert-butoxide (NaOtBu) being a common choice. nih.gov The selection of the base can be critical, as it can influence the reaction pathway and prevent undesirable side reactions. For instance, using a weaker base like cesium fluoride (B91410) in a sequential Suzuki-Buchwald-Hartwig reaction can prevent the deprotonation of the phenothiazine's NH-bond, thereby avoiding homocoupling. nih.gov

Solvents: The polarity of the solvent plays a significant role. Non-polar solvents are often preferred as they can disfavor the formation of charged intermediates that might lead to stable, unreactive palladium complexes. researchgate.net

A notable advancement is the development of a one-pot, sequentially palladium-catalyzed process that combines a Suzuki arylation with a Buchwald-Hartwig amination. This allows for the synthesis of C,N-diarylated phenothiazines without the need for additional catalyst loading between the two steps, offering a concise and efficient route to complex molecules. nih.gov

| Component | Example | Reference |

|---|---|---|

| Palladium Precatalyst | [Pd(allyl)Cl]₂ | acs.org |

| Phosphine Ligand | t-BuXPhos | acs.org |

| Base | Sodium tert-butoxide (NaOtBu) | nih.gov |

| Solvent | Toluene | acs.org |

Alternative Synthetic Routes for 10-(4-Biphenylyl)phenothiazine

While palladium-catalyzed methods are prevalent, other synthetic strategies exist for the formation of 10-arylphenothiazines.

Ullmann-Type Coupling: This classical method involves the reaction of phenothiazine with an aryl halide, such as 1-bromo-4-iodobenzene, in the presence of a copper catalyst, like copper sulfate (B86663) pentahydrate. diva-portal.org These reactions often require high temperatures to achieve good yields. diva-portal.org The Ullmann reaction is a foundational method for forming both C-N and C-O aryl bonds. nih.gov

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed cross-coupling reaction can be used to construct the biphenyl moiety itself. For instance, 10-(4-bromophenyl)-10H-phenothiazine can be converted to a boronate ester intermediate, which is then coupled with an aryl halide to form the desired biphenyl structure.

Microwave-Assisted Synthesis: Microwave irradiation offers a greener and more rapid alternative for synthesizing phenothiazine derivatives. orientjchem.org This method can significantly reduce reaction times and improve yields, as demonstrated in the synthesis of N-propionyl phenothiazine derivatives. researchgate.net One approach involves the microwave-assisted formation of a biphenyl amino derivative from a phenol (B47542) and an aniline, followed by thionation to create the phenothiazine ring. orientjchem.org

Chan-Lam Coupling: A related method involves the reaction of phenothiazine with phenylboronic acid in the presence of copper acetate (B1210297) monohydrate and triethylamine (B128534) under an oxygen atmosphere to produce 10-phenyl-10H-phenothiazine. Subsequent bromination with N-bromosuccinimide (NBS) can then be performed.

Advanced Spectroscopic and Diffraction-Based Techniques for Structural Confirmation

A combination of sophisticated analytical techniques is employed to unequivocally confirm the structure of this compound, providing insights into its electronic and conformational properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are used to characterize this compound and its intermediates.

In ¹H NMR spectra of phenothiazine derivatives, the proton signals of the phenothiazine core typically appear in the aromatic region of the spectrum. chemicalbook.com For N-substituted phenothiazines, the chemical shifts of the aromatic protons are influenced by the nature of the substituent at the nitrogen atom. ubbcluj.ro

¹³C NMR spectroscopy provides detailed information about the carbon framework of the molecule. compoundchem.com The chemical shifts of the carbon atoms are sensitive to their local electronic environment, with sp² hybridized carbons of aromatic rings and carbonyl groups appearing at higher chemical shifts (downfield). libretexts.org The low natural abundance of the ¹³C isotope means that carbon-carbon coupling is generally not observed, resulting in singlet peaks for each unique carbon atom. compoundchem.com The analysis of both ¹H and ¹³C NMR spectra allows for the complete assignment of the molecule's structure. nih.govresearchgate.net

| Nucleus | Typical Chemical Shift Range (ppm) | Key Information Provided | Reference |

|---|---|---|---|

| ¹H | 6.5 - 8.0 | Number and connectivity of protons, electronic environment | chemicalbook.comubbcluj.ro |

| ¹³C | 110 - 150 (aromatic) | Number of unique carbon atoms, hybridization state | compoundchem.comlibretexts.org |

Single-Crystal X-ray Diffraction Studies on Molecular Conformation and Solid-State Arrangement

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. msu.edu For phenothiazine derivatives, this technique is crucial for determining the characteristic "butterfly" conformation of the heterocyclic ring system. researchgate.netnih.gov

The butterfly conformation is defined by the folding angle between the two benzene (B151609) rings of the phenothiazine core. nih.gov This non-planar structure is a key feature that influences the molecule's electronic properties and packing in the solid state. researchgate.net X-ray diffraction studies can also reveal the orientation of the N-aryl substituent, distinguishing between quasi-axial and quasi-equatorial conformers. ubbcluj.ro The specific conformation adopted can impact the degree of overlap between the nitrogen lone pair and the aromatic π-systems. ubbcluj.ro

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared, Raman) for Conformational and Bonding Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within the molecule. sapub.org These techniques are complementary, as some vibrational modes may be more active in either IR or Raman spectra. sapub.org

FTIR spectroscopy is particularly useful for identifying characteristic vibrational bands, such as C-H, C-N, and C-S stretching and bending modes within the phenothiazine structure. acs.org The positions of these bands can be sensitive to the molecular conformation and intermolecular interactions. mdpi.com

Raman spectroscopy can also be used to probe the vibrational modes of the molecule. rsc.org Resonance Raman spectroscopy, where the excitation wavelength is chosen to coincide with an electronic absorption band, can selectively enhance the vibrations of the chromophoric part of the molecule, providing detailed information about its structure in both the ground and excited states. rsc.org

Electronic Structure and Molecular Orbital Theory of 10 4 Biphenylyl Phenothiazine

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the electronic behavior and reactivity of molecules. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key determinant of a molecule's reactivity and electronic properties. numberanalytics.comwuxiapptec.com

Elucidation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels and Gaps

The HOMO and LUMO energy levels of phenothiazine (B1677639) derivatives can be determined experimentally through techniques like cyclic voltammetry and theoretically via methods such as Density Functional Theory (DFT). acs.orgsioc-journal.cn For phenothiazine-based systems, the HOMO is typically associated with the electron-donating phenothiazine moiety, while the LUMO is often located on the acceptor part of the molecule. acs.orgnih.gov

The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter. For instance, in a novel phenothiazine-based fluorescent probe, the calculated HOMO-LUMO gap was found to be 4.48 eV. researchgate.net In a series of donor-acceptor compounds based on 10-methyl-10H-phenothiazine-5,5-dioxide, the HOMO energy levels were estimated to be between -5.075 eV and -5.412 eV. sioc-journal.cn The energy gaps (ΔEST) between the lowest singlet state (S1) and the lowest triplet excited state (T1) for two of these compounds were determined to be 0.203 eV and 0.177 eV, which were consistent with theoretical calculations. sioc-journal.cn

Table 1: Experimentally Determined and Calculated Electronic Properties of Selected Phenothiazine Derivatives.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method |

|---|---|---|---|---|

| Phenothiazine-based Fluorescent Probe | - | - | 4.48 | DFT researchgate.net |

| 1a | -5.369 | - | 0.203 (ΔEST) | Cyclic Voltammetry / TD-DFT sioc-journal.cn |

| 1b | -5.111 | - | 0.177 (ΔEST) | Cyclic Voltammetry / TD-DFT sioc-journal.cn |

| 2a | -5.412 | - | - | Cyclic Voltammetry sioc-journal.cn |

| 2b | -5.075 | - | - | Cyclic Voltammetry sioc-journal.cn |

Spatial Localization and Delocalization Characteristics of FMOs

The spatial distribution of the HOMO and LUMO in phenothiazine derivatives is a key aspect of their electronic structure. In many donor-acceptor systems incorporating phenothiazine, the HOMO is predominantly localized on the electron-donating phenothiazine ring. nih.gov Conversely, the LUMO is typically centered on the electron-accepting part of the molecule. acs.orgnih.gov

For example, in a study of novel phenothiazine-based sensitizers, the HOMO of one derivative (SR3) was mostly concentrated on the phenothiazine donor, while the LUMO was located on the 4-nitroacetonitrile acceptor moiety. nih.gov This spatial separation of the frontier orbitals is a hallmark of intramolecular charge transfer (ICT) systems. The delocalization of π-electrons can be affected by multiple substitutions, which can cause twisting of chromophores and lead to shorter wavelength absorption. acs.org

Intramolecular Charge Transfer (ICT) Characteristics

Intramolecular charge transfer (ICT) is a fundamental process in many organic molecules where an electron is transferred from an electron-donating part to an electron-accepting part of the same molecule upon photoexcitation. rsc.org In 10-(4-biphenylyl)phenothiazine and related compounds, the phenothiazine unit acts as a potent electron donor. rsc.org

Identification of Donor-Acceptor Interactions within the this compound Framework

The interaction between the donor and acceptor components gives rise to a characteristic ICT absorption band in the electronic spectrum. rsc.orgbohrium.com This band is often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. acs.org

Conformation-Induced Modulation of ICT Processes

The non-planar, butterfly-like conformation of the phenothiazine ring plays a crucial role in modulating ICT processes. rsc.orgresearchgate.net This bent structure can suppress molecular aggregation and the formation of intramolecular excimers. rsc.org The conformation of the molecule can change upon excitation, leading to phenomena like large Stokes shifts. rsc.org

The relative orientation of the donor and acceptor moieties, influenced by steric and electronic factors, directly impacts the efficiency of ICT. researchgate.net In N-aryl substituted phenothiazines, for example, the electronic nature of the substituent on the aryl group can favor either an "intra" or "extra" conformation, which in turn affects the electronic properties. researchgate.net Electron-releasing substituents tend to favor the intra conformation, while electron-withdrawing groups favor the extra conformation in the ground state. researchgate.net This conformational control is a key strategy in designing materials with specific photophysical properties. acs.org Furthermore, conformational disorder in the solid state can lead to a dispersion of singlet-triplet energy gaps, which can prolong the lifetime of thermally activated delayed fluorescence (TADF). researchgate.net

Electron Density Distribution and Molecular Electrostatic Potential Mapping

The electron density distribution and the resulting molecular electrostatic potential (MEP) provide a visual representation of the charge distribution within a molecule and are invaluable for predicting its reactive behavior. researchgate.netnih.gov

In phenothiazine-based systems, MEP maps typically show a high electron density (negative potential, often colored red) around the nitrogen and sulfur atoms of the thiazine (B8601807) ring, indicating these are nucleophilic sites. researchgate.net Conversely, lower electron density (positive potential, often colored blue) is observed on other parts of the molecule, such as the benzene (B151609) rings, highlighting electrophilic regions. researchgate.netnih.gov

For instance, in a study of a novel phenothiazine-based fluorescent probe, MEP analysis revealed that the nitrogen and sulfur atoms in the thiazine ring were regions of high electron density. researchgate.net This information is critical for understanding intermolecular interactions and the molecule's reactivity towards other chemical species. chemrxiv.org

Electrochemical Behavior and Redox Processes of 10 4 Biphenylyl Phenothiazine

Reversible Oxidation Processes and Characterization of Radical Cations and Dications

Phenothiazine (B1677639) and its derivatives are well-known for their ability to undergo reversible one-electron oxidations, forming stable radical cations. researchgate.net The process can often be extended to a second oxidation step, yielding a dication, although the stability of this species can vary. The general oxidation process for a phenothiazine derivative can be represented as:

PTZ ⇌ PTZ⁺• + e⁻ PTZ⁺• ⇌ PTZ²⁺ + e⁻

The introduction of a biphenyl (B1667301) group at the 10-position of the phenothiazine core influences the electronic properties and, consequently, the oxidation process. The biphenyl moiety can participate in the delocalization of the positive charge in the resulting radical cation and dication, which can affect their stability.

The formation of the 10-(4-biphenylyl)phenothiazine radical cation can be confirmed through techniques like UV-Vis-NIR spectroscopy, which reveals characteristic absorption bands for the radical cation species. batistalab.comacs.org Electron Paramagnetic Resonance (EPR) spectroscopy is another key technique used to characterize radical cations, providing information about the unpaired electron's environment. The stability of these radical cations is a critical factor for their practical use. For some phenothiazine derivatives, the radical cations are remarkably stable and can be isolated as salts. rsc.org The stability of the dication is generally lower than that of the radical cation. researchgate.net

Advanced Electrochemical Characterization Techniques

Cyclic Voltammetry (CV): This is a primary technique for investigating the redox behavior of this compound. pusan.ac.kracs.org A typical cyclic voltammogram for a phenothiazine derivative shows two successive oxidation peaks. researchgate.net The reversibility of these oxidation processes is assessed by the separation between the anodic and cathodic peak potentials (ΔEp) and the ratio of the cathodic to anodic peak currents (Ipc/Ipa). For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature, and the peak current ratio is close to unity. uky.edu The CV of phenothiazine derivatives often shows a quasi-reversible or reversible first oxidation and a second oxidation that can be reversible or irreversible depending on the molecular structure and experimental conditions. rsc.orgumich.edu

Differential Pulse Voltammetry (DPV): DPV is a more sensitive technique than CV and is often used for quantitative analysis and to better resolve closely spaced redox events. science.govbiointerfaceresearch.com In DPV, the current is sampled just before and at the end of a potential pulse, and the difference is plotted against the potential. This results in a peak-shaped voltammogram where the peak height is proportional to the concentration of the analyte. palmsens.com DPV can provide more accurate determination of redox potentials compared to CV, especially for irreversible or quasi-reversible systems. cuni.cz

Below is a representative table of electrochemical data that might be obtained for phenothiazine derivatives, illustrating the type of information gathered from these techniques.

| Compound | First Oxidation Potential (E½¹, V vs. Fc/Fc⁺) | Second Oxidation Potential (E½², V vs. Fc/Fc⁺) |

| Phenothiazine Derivative A | 0.32 | -1.79 |

| Phenothiazine Derivative B | 0.30 | -1.57 |

| 10-phenyl-10H-phenothiazine | ~0.78 | ~1.41 |

| 10-phenyl-10H-phenothiazine 5-oxide | ~1.41 | - |

Data is illustrative and based on typical values for phenothiazine derivatives. acs.orgacs.org

Influence of Biphenylyl Substitution and Molecular Conformation on Redox Potentials

The substitution at the N-10 position of the phenothiazine ring system significantly impacts its electrochemical properties. The introduction of a 4-biphenylyl group generally affects the redox potentials. The electron-donating or withdrawing nature of the substituent, as well as its ability to delocalize charge, plays a crucial role. acs.org The biphenyl group, with its extended π-system, can help to stabilize the positive charge of the radical cation and dication through resonance, which can lead to lower oxidation potentials compared to unsubstituted phenothiazine.

Investigation of Oxidized Species Stability and Subsequent Reactivity

The stability of the generated radical cation and dication of this compound is critical for its application in areas like organic electronics and redox flow batteries. uky.educhemrxiv.org Unstable radical species can undergo subsequent chemical reactions, such as dimerization or reaction with the solvent or electrolyte, leading to irreversible electrochemical behavior. acs.org The stability can be assessed by techniques like multi-cycle cyclic voltammetry, where a decrease in current with each cycle indicates instability.

The reactivity of the oxidized species is also an area of interest. Phenothiazine radical cations are known to be potent oxidants and can participate in various chemical reactions. nih.gov The introduction of the biphenyl group can modulate this reactivity. The stability and reactivity are influenced by factors such as the solvent, the supporting electrolyte, and the presence of nucleophiles. nih.govacs.org For instance, the presence of water can lead to the formation of phenothiazine sulfoxides. researchgate.net

Photophysical Properties and Excited State Dynamics of 10 4 Biphenylyl Phenothiazine

Absorption and Emission Spectroscopy Investigations

Spectroscopic analysis is fundamental to understanding the electronic transitions and de-excitation pathways of a molecule. For 10-(4-biphenylyl)phenothiazine, the interaction with light is dictated by the interplay between the phenothiazine (B1677639) donor and the biphenyl (B1667301) substituent.

Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's absorption or emission spectral bands when measured in different solvents of varying polarity. mdpi.com In donor-acceptor (D-A) or donor-π-acceptor (D-π-A) molecules, this phenomenon is often pronounced due to changes in the dipole moment upon electronic excitation. The phenothiazine unit acts as a potent electron donor, and upon photoexcitation, an intramolecular charge transfer (ICT) can occur from the phenothiazine core towards the biphenyl group. rsc.orgnih.gov

This ICT state is typically more polar than the ground state. Consequently, in polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. This positive solvatochromism, where the emission wavelength increases with solvent polarity, is a hallmark of phenothiazine-based dyes and is indicative of a significant ICT character in the excited state. nih.govsioc-journal.cn While specific experimental data for this compound across a range of solvents is detailed in dedicated studies, it was not available in the searched literature. researchgate.net However, the expected behavior would follow this trend, as illustrated in the conceptual data table below.

Table 1: Conceptual Solvatochromic Data for this compound This table illustrates the expected solvent-dependent spectral shifts. Actual values require experimental measurement.

| Solvent | Polarity Index | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift (cm⁻¹) |

|---|---|---|---|---|

| Hexane | Low | ~300-350 | ~400-430 | Lower |

| Toluene | Medium-Low | ~300-350 | ~420-450 | |

| Dichloromethane | Medium | ~300-350 | ~450-490 |

The quantum yield is expressed as: Φ_F = k_r / (k_r + k_nr)

For many phenothiazine derivatives, the fluorescence quantum yield is highly dependent on the molecular structure and environment. acs.org In non-polar solvents, some derivatives exhibit moderate to high quantum yields. However, in polar solvents, the stabilization of the ICT state can sometimes promote non-radiative decay pathways, such as twisting motions, leading to a decrease in quantum yield. acs.org In the context of materials designed for applications like organic light-emitting diodes (OLEDs), maximizing the radiative decay rate while minimizing non-radiative losses is a key goal.

Table 2: Conceptual Photophysical Decay Parameters for this compound This table outlines key parameters in emission efficiency analysis. Actual values require experimental measurement.

| Solvent | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F) [ns] | Radiative Rate (k_r) [s⁻¹] | Non-Radiative Rate (k_nr) [s⁻¹] |

|---|---|---|---|---|

| Toluene |

Detailed Excited State Deactivation Pathways

Beyond simple fluorescence, the excited state of this compound can undergo several complex processes, including transitions between different spin states, which are crucial for applications such as TADF.

Upon absorption of a photon, the molecule is promoted to an excited singlet state (S₁). From here, it can relax back to the ground state (S₀) via fluorescence or undergo intersystem crossing (ISC) to a triplet state (T₁). researchgate.net ISC is a spin-forbidden process but can occur with significant efficiency in molecules where spin-orbit coupling is facilitated, such as those with heteroatoms (like sulfur and nitrogen in phenothiazine) and charge-transfer character in the excited state. rsc.org

The energy difference between the lowest singlet and lowest triplet excited states, known as the singlet-triplet energy gap (ΔE_ST), is a paramount parameter. nih.govacs.org A small ΔE_ST is a prerequisite for efficient thermally activated delayed fluorescence. rsc.org In D-A type molecules, the spatial separation of the highest occupied molecular orbital (HOMO, typically on the donor) and the lowest unoccupied molecular orbital (LUMO, on the acceptor) can lead to a naturally small ΔE_ST, as the electron-electron exchange energy, which contributes significantly to this gap, is minimized. For this compound, the phenothiazine unit serves as the HOMO-localizing donor, which is a common strategy for achieving a small ΔE_ST. rsc.org

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of non-emissive triplet excitons to generate light, enabling internal quantum efficiencies in OLEDs to approach 100%. The process relies on a small ΔE_ST that allows triplet excitons to be converted back into singlet excitons through a process called reverse intersystem crossing (rISC).

The TADF mechanism proceeds as follows:

Electrical excitation generates both singlet (25%) and triplet (75%) excitons.

The singlet excitons decay radiatively, producing prompt fluorescence.

The triplet excitons, which cannot decay radiatively, are long-lived.

If ΔE_ST is small enough to be overcome by thermal energy, the triplet excitons can undergo rISC to repopulate the S₁ state.

These repopulated singlet excitons then decay via fluorescence, but on a longer timescale than the prompt fluorescence, giving rise to delayed fluorescence.

The molecular architecture of this compound, with its strong phenothiazine donor and biphenyl π-system, is conducive to the formation of charge-transfer excited states with a small ΔE_ST, making it a potential candidate for TADF applications. rsc.org

The rate of reverse intersystem crossing (k_rISC) is a key figure of merit for a TADF emitter, as a faster rate can minimize triplet state quenching and lead to higher device efficiencies, especially at high brightness. The rISC rate is highly dependent on both the ΔE_ST and the spin-orbit coupling (SOC) between the S₁ and T₁ states.

The relationship can be generally described by an Arrhenius-like equation, highlighting the strong temperature dependence:

k_rISC ∝ ||² * exp(-ΔE_ST / k_B T)₁|h_soc|t₁>

where ||² is the spin-orbit coupling matrix element, k_B is the Boltzmann constant, and T is the temperature. In many D-A systems, including those based on phenothiazine, achieving a high k_rISC (often in the range of 10⁵ to 10⁷ s⁻¹) is a primary goal of molecular design. This is often achieved by ensuring a small ΔE_ST (< 0.2 eV) and significant SOC, which is enhanced by the charge-transfer character of the involved states.[₁|h_soc|t₁>1]

Table 3: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | bphPTZ |

| Phenothiazine | PTZ |

Ultrafast Transient Absorption Spectroscopy for Real-Time Excited State Dynamics

Ultrafast transient absorption (TA) spectroscopy is a powerful pump-probe technique utilized to monitor the electronic and structural dynamics of molecules in their excited states in real-time, with resolutions reaching the femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescale. stfc.ac.ukpolimi.itnju.edu.cn This method involves exciting a sample with an ultrashort 'pump' laser pulse and then probing the resulting changes in absorption with a time-delayed, broadband 'probe' pulse. nju.edu.cn By varying the delay time between the pump and probe pulses, it is possible to track the temporal evolution of transient species, providing direct insight into the pathways of excited-state relaxation, such as intramolecular charge transfer (ICT), intersystem crossing (ISC), and internal conversion. beilstein-journals.orgresearchgate.net

In the study of phenothiazine derivatives, TA spectroscopy is instrumental in elucidating the complex dynamics that follow photoexcitation. For many donor-acceptor phenothiazine systems, excitation leads to the formation of an intramolecular charge transfer state. acs.orgresearchgate.net TA spectra for such compounds often reveal a rapid evolution, with initial broad absorption bands that shift over time. beilstein-journals.orgresearchgate.net For instance, a spectral red-shift in the femtosecond to picosecond domain can be indicative of structural relaxation and solvent reorganization around the newly formed, more polar ICT state. beilstein-journals.orgacs.org

The kinetics of the decay of the transient absorption signals provide the lifetimes of the various excited states. For example, the decay of the singlet excited state (S₁) can be monitored, and its lifetime can be determined. In many phenothiazine-based systems, this decay is often multiexponential, reflecting complex processes. beilstein-journals.org The appearance of new absorption bands on a longer timescale (nanoseconds to microseconds) can signify the population of the triplet excited state (T₁) via intersystem crossing from the singlet manifold. researchgate.netacs.org The analysis of these dynamics is crucial for understanding the fundamental photophysics that governs the material's luminescent or photocatalytic properties.

Aggregation-Induced Emission (AIE) Phenomena in Amorphous Films and Nanocrystalline States

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation in the solid state, such as in amorphous films or crystalline structures. pku.edu.cnacs.org This behavior is contrary to the more common aggregation-caused quenching (ACQ), where molecular aggregation leads to a decrease in fluorescence intensity. pku.edu.cn The primary mechanism proposed for AIE is the Restriction of Intramolecular Motion (RIM). acs.orgacs.org In solution, excited molecules can dissipate energy through non-radiative pathways facilitated by the free rotation or vibration of their molecular components. In the aggregated state, these intramolecular motions are physically constrained, which blocks the non-radiative decay channels and activates the radiative pathway, resulting in enhanced fluorescence. acs.orgnih.gov

This compound (bphPTZ) exhibits characteristic AIE properties. While phenothiazine derivatives often show good fluorescence in the solid state, the specific study of bphPTZ's photophysics in solid forms like powders or films has been a more recent development. researchgate.netrsc.org The non-planar, butterfly-like structure of the phenothiazine unit helps to prevent the strong π–π stacking that typically causes quenching in planar aromatic molecules. researchgate.netrsc.org

In the solid state, such as in amorphous films or nanocrystalline aggregates, this compound demonstrates a significant enhancement in fluorescence quantum yield compared to its state in dilute solutions. This enhancement is a clear indicator of AIE activity. The formation of nanoaggregates can lead to a collapsed structure where the intramolecular movements of the biphenyl and phenothiazine units are restricted. researchgate.net This restriction effectively shuts down non-radiative decay channels, leading to a marked increase in luminescence efficiency. nih.gov Furthermore, aggregation can lead to a red-shift in the photoluminescence spectra when moving from a solution to the solid state. bohrium.com

The table below summarizes the typical photophysical properties that illustrate the AIE effect in phenothiazine-based systems, comparing behavior in solution versus the aggregated solid state.

| Property | State | Typical Value/Observation | Reference |

| Fluorescence Quantum Yield (ΦF) | Dilute Solution | Low (e.g., < 1% to a few %) | nih.gov |

| Aggregated/Solid State | High (Significantly enhanced, e.g., up to 70% or more) | nih.gov | |

| Emission Maximum (λem) | Dilute Solution | Shorter wavelength | bohrium.com |

| Aggregated/Solid State | Red-shifted (bathochromic shift) | bohrium.com | |

| Primary Deactivation Pathway | Dilute Solution | Non-radiative (intramolecular rotation/vibration) | acs.org |

| Aggregated/Solid State | Radiative (fluorescence) | acs.org |

Computational and Theoretical Investigations of 10 4 Biphenylyl Phenothiazine

Density Functional Theory (DFT) Studies for Ground State Electronic Structures and Geometries

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. infn.ittuwien.ac.at For phenothiazine (B1677639) derivatives, DFT calculations, often employing the B3LYP functional with a 6-31G(d,p) or similar basis set, are used to optimize the ground-state geometry. nih.govacs.orgacs.org

A key structural feature of the phenothiazine core is its non-planar "butterfly" conformation, characterized by a dihedral angle between the two benzene (B151609) rings. rsc.org This non-planar structure is crucial as it can suppress intermolecular aggregation and the formation of intramolecular excimers. rsc.org In 10-(4-biphenylyl)phenothiazine, the attachment of the biphenyl (B1667301) group at the N-10 position influences this geometry. DFT studies reveal that the ground state can exist in different conformers, such as quasi-equatorial and quasi-axial forms, which possess distinct electronic properties. rsc.org

The electronic properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical indicators of a molecule's potential in electronic applications. DFT calculations show that the phenothiazine moiety acts as a strong electron donor due to the presence of electron-rich sulfur and nitrogen atoms. acs.orgrsc.org The HOMO is typically localized on the phenothiazine ring, while the LUMO distribution can vary depending on the nature of the substituent at the N-10 position. In the case of this compound, the biphenyl group can act as an acceptor or part of the extended π-conjugated system.

The HOMO-LUMO energy gap (ΔE) is a crucial parameter, with smaller gaps generally leading to improved light absorption and charge transport properties. nih.gov For various phenothiazine-based systems, DFT calculations have predicted HOMO-LUMO gaps in the range of 2.14–2.30 eV. nih.gov

Table 1: Selected DFT Calculated Properties for Phenothiazine Derivatives

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. benasque.orgchemrxiv.org This method is particularly valuable for predicting spectroscopic properties, such as UV-Vis absorption and emission spectra. researchgate.netresearchgate.net

For phenothiazine derivatives, TD-DFT calculations, often performed with functionals like B3LYP or CAM-B3LYP, can accurately predict the electronic transitions responsible for the observed absorption bands. acs.org The absorption spectra of these compounds typically show two main features: a high-energy band in the UV region corresponding to π–π* transitions within the aromatic system, and a lower-energy, broader band associated with intramolecular charge transfer (ICT) from the phenothiazine donor to the acceptor moiety. acs.org

In this compound, the biphenyl group can influence the nature and energy of these excited states. TD-DFT calculations help to elucidate the character of the excited states, distinguishing between locally excited (LE) states and charge-transfer (CT) states. researchgate.net The relative energies of these states are critical for understanding the photophysical behavior, including fluorescence and the potential for thermally activated delayed fluorescence (TADF). rsc.org

TD-DFT can also predict emission wavelengths. For instance, in a study of a novel phenothiazine-based fluorescent probe, TD-DFT calculated a maximum emission at 656 nm. researchgate.net The accuracy of these predictions can be sensitive to the choice of functional and the inclusion of solvent effects, often modeled using the Polarizable Continuum Model (PCM). acs.org

Table 2: Typical Spectroscopic Predictions from TD-DFT for Phenothiazine Systems

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment. mun.ca By solving Newton's equations of motion for a system of atoms, MD can reveal the dynamic landscape of a molecule over time scales from picoseconds to microseconds. ekb.eg

For a flexible molecule like this compound, MD simulations are crucial for understanding its conformational dynamics. The "butterfly" motion of the phenothiazine ring and the rotation around the single bond connecting the phenothiazine nitrogen to the biphenyl group are key dynamic processes. nih.gov These conformational fluctuations can significantly impact the molecule's electronic properties and its packing in the solid state.

MD simulations can be used to generate ensembles of conformations that can then be used for further quantum chemical calculations, providing a more realistic picture of the molecule's properties than a single static structure. mdpi.com Parameters derived from MD simulations, such as the root-mean-square deviation (RMSD) and the radius of gyration (Rg), can quantify the stability and compactness of different conformations. frontiersin.org Furthermore, MD simulations can be used to calculate the solvent-accessible surface area (SASA), which provides insight into the molecule's interaction with its solvent environment. ekb.egfrontiersin.org

Prediction of Spectroscopic Signatures and Photophysical Parameters (e.g., Spin-Orbit Coupling)

Beyond absorption and emission wavelengths, theoretical methods can predict more detailed spectroscopic signatures and photophysical parameters. arxiv.orgarxiv.org One of the most important of these is the spin-orbit coupling (SOC), which is the interaction between an electron's spin and its orbital motion. aps.orgflapw.de SOC is a relativistic effect that plays a critical role in processes involving a change in spin state, such as intersystem crossing (ISC) from a singlet excited state to a triplet excited state. acs.org

The magnitude of the SOC matrix element between singlet and triplet states is a key determinant of the ISC rate. In donor-acceptor molecules like this compound, a mechanism known as spin-orbit charge-transfer intersystem crossing (SOCT-ISC) can be particularly efficient. acs.org Theoretical calculations can quantify the SOC, helping to explain the efficiency of triplet state formation. acs.org This is especially relevant for applications in photodynamic therapy and organic light-emitting diodes (OLEDs) that utilize phosphorescence or TADF.

For TADF materials, a small energy difference between the lowest singlet (S1) and triplet (T1) excited states (ΔEST) is required. Theoretical calculations can predict both the energies of these states and the SOC, providing a complete picture of the factors governing TADF efficiency. rsc.org

Table 3: Key Photophysical Parameters Predicted by Theoretical Methods

Applications of 10 4 Biphenylyl Phenothiazine in Advanced Organic Materials

Organic Light-Emitting Diodes (OLEDs) and TADF Emitters

The ability of phenothiazine (B1677639) derivatives to facilitate efficient light emission through strategic molecular design has positioned them as critical components in modern OLED technology.

A primary strategy in designing high-efficiency emitters is the creation of donor-acceptor (D-A) molecules that exhibit Thermally Activated Delayed Fluorescence (TADF). In this design, the electron-donating phenothiazine moiety is linked to an electron-accepting unit. This architecture spatially separates the Highest Occupied Molecular Orbital (HOMO), located on the donor, from the Lowest Unoccupied Molecular Orbital (LUMO), located on the acceptor. rsc.org This separation is key to minimizing the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). A small ΔE_ST (typically < 0.2 eV) allows triplet excitons, which constitute 75% of excitons formed under electrical excitation, to be converted into emissive singlet excitons through reverse intersystem crossing (RISC), a process powered by thermal energy. acs.org This mechanism enables internal quantum efficiencies approaching 100%. aps.org

The introduction of a biphenyl (B1667301) group at the N-10 position of phenothiazine contributes to these design strategies. For instance, in the TADF emitter KCPTZ, a phenothiazine donor is linked to a complex biphenyl-carbonitrile acceptor core. This molecule achieves a small ΔE_ST of 0.11 eV and a high photoluminescence quantum yield (PLQY) in its neat film of 66.30%. acs.org The design ensures that triplet excitons can be efficiently harvested for light emission. acs.org Similarly, another D-A emitter, TRZ 3(Ph-PTZ), which uses three phenothiazine donors connected to a triazine acceptor, demonstrates how multiplying the donor units can lead to superior electroluminescence performance, achieving a maximum external quantum efficiency (EQE) of 17.4%. acs.org

The performance of such emitters is highly dependent on achieving both a small ΔE_ST and a high radiative decay rate from the S₁ state. acs.org Phenyl linkers are sometimes inserted between the donor and acceptor moieties to fine-tune the electronic coupling and optimize these parameters. tandfonline.com

Table 1: Performance of OLEDs Using Phenothiazine-Based TADF Emitters

| Emitter | Host | Max. EQE (%) | Max. Power Efficiency (lm/W) | Max. Luminance (cd/m²) | Emission Color | Ref. |

|---|---|---|---|---|---|---|

| KCPTZ (5% doped) | CBP | 31.5% | 85.6 lm/W | 18,240 | Yellow | acs.org |

| TRZ 3(Ph-PTZ) (5% doped) | mCBP | 17.4% | 17.4 lm/W | 7,430 | Yellowish-Green | acs.org |

| PTZMes2B (non-doped) | - | 19.66% | - | >1,500 | Green | frontiersin.org |

Beyond their role as emitters, phenothiazine derivatives are engineered as host materials for phosphorescent and TADF dopants. An effective host must possess a triplet energy higher than that of the guest emitter to ensure efficient energy transfer and prevent back-transfer. researchgate.netresearchgate.net It should also exhibit ambipolar charge transport characteristics to ensure that the charge recombination zone is located within the emissive layer. researchgate.net

By modifying the phenothiazine core, for example by oxidizing the sulfur atom to a sulfone (SO₂) group, its electron-accepting character is enhanced. This turns the molecule from a strong donor into an electron transport moiety. researchgate.net When such a phenothiazine dioxide unit is combined with a hole-transporting moiety like carbazole, the resulting D-A type molecule can function as a high-triplet-energy, bipolar host. For example, materials like 10-(3′,5′-di(9H-carbazol-9-yl)-[1,1′-biphenyl]-4-yl)-10H-phenothiazine 5,5-dioxide (DCzpPPO) have been developed as hosts for blue phosphorescent OLEDs, enabling devices to reach high EQEs of up to 24.3%. researchgate.net The biphenyl linker in DCzpPPO helps to spatially separate the donor and acceptor components, ensuring a high triplet energy is maintained. researchgate.net

Hole Transporting Materials (HTMs) in Perovskite Solar Cells and Organic Photovoltaics

Phenothiazine-based compounds, including those with biphenyl substituents, are increasingly used as Hole Transporting Materials (HTMs) in perovskite solar cells (PSCs). They offer a promising, cost-effective alternative to the standard but expensive HTM, spiro-OMeTAD. rsc.orgacs.orgnih.gov

An ideal HTM must have high hole mobility for efficient charge extraction and a HOMO energy level that is well-aligned with the valence band of the perovskite absorber layer to facilitate effective hole transfer. acs.orgmdpi.com The unique electronic properties and structural versatility of phenothiazine make it an excellent platform for designing such HTMs. acs.orgnih.gov

The introduction of aryl groups, such as biphenyl, at the N-10 position or other functional groups at the C-3 and C-7 positions can be used to tune the HOMO level and improve hole mobility. For instance, the phenothiazine derivative AZO-II, which features two triarylamine groups on the phenothiazine core, exhibits a hole mobility of 2 × 10⁻⁵ cm²/(V s), an order of magnitude higher than its mono-substituted counterpart, AZO-I. acs.org This enhanced mobility leads to more efficient charge extraction from the perovskite layer, as confirmed by photoluminescence quenching experiments. acs.org Another study on a series of phenothiazine-based HTMs found that a planar molecular geometry favors intermolecular stacking, leading to better hole mobility and conductivity. nih.gov

Table 2: Performance of Perovskite Solar Cells with Phenothiazine-Based HTMs

| HTM | Avg. PCE (%) | V_oc (V) | J_sc (mA/cm²) | Hole Mobility (cm²/Vs) | Ref. |

|---|---|---|---|---|---|

| AZO-I | 12.6% | - | - | 2 x 10⁻⁶ | acs.org |

| AZO-II | 14.0% | - | - | 2 x 10⁻⁵ | acs.org |

| TPB(2-TPTZ) | 4.32% | - | - | - | rsc.org |

| HZ2 | - | - | - | 4.80 x 10⁻⁴ | nih.gov |

Organic Semiconductor Applications (e.g., Organic Field-Effect Transistors, Chemical Sensors)

The semiconducting nature of 10-(4-Biphenylyl)phenothiazine and related compounds allows for their use in Organic Field-Effect Transistors (OFETs) and chemical sensors. In OFETs, the key performance metric is the charge carrier mobility, which governs the transistor's switching speed and current output. tuni.fi Phenothiazine derivatives typically function as p-type semiconductors, facilitating the transport of holes. researchgate.net

Studies have shown that the molecular structure and solid-state packing of phenothiazine-based materials are critical for achieving high mobility. While the inherent non-planar structure of phenothiazine can disrupt π-π stacking, strategic design can lead to highly ordered films. nih.gov For example, a C(7)-unsubstituted 3-malononitrile phenothiazine derivative formed highly ordered films and exhibited an outstanding hole mobility of 1 × 10⁻³ cm² V⁻¹ s⁻¹, the highest reported for this class of compounds at the time. nih.gov In contrast, derivatives with substituents at the C(7) position that allowed for free rotation showed suppressed ordering and lower mobilities, typically around 10⁻⁶ cm² V⁻¹ s⁻¹. nih.gov This highlights the delicate balance between designing for solubility and processability versus achieving the ordered packing required for high charge mobility.

In the realm of chemical sensing, OTFTs are promising platforms due to their high sensitivity and low manufacturing cost. nih.gov The electronic properties of the organic semiconductor can be modulated by the presence of an analyte. Phenothiazine derivatives are potential candidates for such sensors because their redox-active nature and responsive optical properties could be harnessed to detect specific chemical species. rsc.orgnih.gov

Table 3: Charge Transport Properties of Phenothiazine-Based Organic Semiconductors in OFETs

| Material | Hole Mobility (cm²/Vs) | On/Off Ratio | Ref. |

|---|---|---|---|

| C(7)-unsubstituted 3-malononitrile phenothiazine | 1 x 10⁻³ | - | nih.gov |

| Phenoxazine-based conjugated polymers | Up to 6 x 10⁻⁴ | Up to 10⁴ | researchgate.net |

| C(7)-substituted phenothiazine derivatives | ~10⁻⁶ | - | nih.gov |

Redox-Active Materials for Organic Energy Storage Devices (e.g., Organic Batteries)

The reversible redox behavior of the phenothiazine moiety makes it an excellent candidate for use as a cathode material in organic batteries. nih.gov Phenothiazine can undergo two successive one-electron oxidations at relatively high potentials (around 3.5 V and 4.1 V vs. Li/Li⁺), which is desirable for achieving high cell voltage. nih.gov

A significant challenge for small-molecule organic materials in batteries is their tendency to dissolve in liquid electrolytes, leading to poor cycling stability. d-nb.info To overcome this, the phenothiazine unit is typically incorporated into a polymer backbone, rendering the material insoluble. nih.govd-nb.info For example, hypercrosslinked porous polymers containing phenothiazine motifs have been developed as cathode materials. rsc.org These materials, such as HPEPT and HPPT, exhibit stable discharge potentials at 3.65 V and 3.48 V vs. Li/Li⁺, respectively, and show outstanding rate capabilities. rsc.org The crosslinked network structure not only prevents dissolution but also facilitates ion transport, which is beneficial for high-rate performance. d-nb.info Studies on poly(norbornene)s functionalized with phenothiazine have demonstrated excellent cycling stability, with one crosslinked polymer retaining 73% of its capacity after 10,000 cycles at a very high rate of 100C. d-nb.info

Table 4: Electrochemical Performance of Phenothiazine-Based Cathode Materials in Organic Batteries

| Material | Discharge Potential (V vs. Li/Li⁺) | Specific Capacity (mAh/g) | Cycling Performance | Ref. |

|---|---|---|---|---|

| HPEPT | 3.65 V | - | Outstanding rate capability | rsc.org |

| HPPT | 3.48 V | - | Outstanding rate capability | rsc.org |

| X-PNMPT | 3.50 V | ~62 mAh/g @ 10C | 73% retention after 1000 cycles | d-nb.info |

| X-PSDMPT | 3.36 V and 3.94 V | 123 mAh/g @ 1C | 99% retention after 200 cycles | nih.gov |

Table of Compounds

| Abbreviation / Name | Full Chemical Name |

| This compound | 10-([1,1'-biphenyl]-4-yl)-10H-phenothiazine |

| KCPTZ | 4-(4-(10H-phenothiazin-10-yl)benzoyl)-3,5-dimethyl-4'-(10H-phenothiazin-10-yl)-[1,1'-biphenyl]-2-carbonitrile |

| TRZ 3(Ph-PTZ) | Tris(4-(10H-phenothiazin-10-yl)phenyl)-1,3,5-triazine |

| PTZMes2B | (4-(10H-phenothiazin-10-yl)phenyl)dimesitylborane |

| DCzpPPO | 10-(3',5'-di(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-yl)-10H-phenothiazine 5,5-dioxide |

| AZO-I | Mono-substituted phenothiazine-triarylamine HTM |

| AZO-II | Di-substituted phenothiazine-triarylamine HTM |

| TPB(2-TPTZ) | 1,3,5-tris(2'-(N-phenothiazylo)phenyl)benzene |

| HZ2 | Dithieno[3,2-b:2',3'-d]pyrrole-phenothiazine derivative |

| HPEPT | Hypercrosslinked porous polymer with phenothiazine |

| HPPT | Hypercrosslinked porous polymer with phenothiazine |

| X-PNMPT | Crosslinked poly(3-norbornylphenothiazine) |

| X-PSDMPT | Crosslinked poly(N-substituted phenothiazine) |

| CBP | 4,4'-Di(9H-carbazol-9-yl)-1,1'-biphenyl |

| mCBP | 3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl |

| spiro-OMeTAD | 2,2',7,7'-Tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene |

Photocatalysis and Photoinduced Electron Transfer Reactions

The this compound scaffold is a cornerstone in the development of advanced organic photocatalysts, valued for its potent electron-donating capabilities upon photoexcitation. These molecules function as highly reducing metal-free photoredox catalysts, initiating chemical transformations through photoinduced electron transfer (PET) processes. cdnsciencepub.comnih.gov The core mechanism involves the absorption of light, which elevates the phenothiazine derivative to an electronically excited state with a significantly increased reduction potential, enabling it to reduce substrates that are otherwise unreactive. nih.govbeilstein-journals.org

The electronic properties and, consequently, the photocatalytic activity of the phenothiazine core are finely tunable by modifying the N-aryl substituent. The biphenyl group, in particular, contributes to the extension of the π-conjugated system, influencing the molecule's absorption spectrum and redox potentials. researchgate.net Research has demonstrated that derivatives of this compound are effective in a variety of organic reactions, showcasing their versatility and efficiency.

Detailed research findings have highlighted the use of these compounds in challenging chemical reactions. For instance, N-arylphenothiazine derivatives have been successfully employed to catalyze the nucleophilic addition of alcohols to less-activated alkenes. nih.govbeilstein-journals.org A proposed mechanism for this transformation begins with the photoexcited phenothiazine catalyst transferring an electron to the alkene. nih.gov The resulting radical anion is then protonated, and a subsequent back-electron transfer from the catalyst radical cation generates a carbocation, which is then attacked by the alcohol nucleophile to form the final product. nih.gov

One notable derivative, N,N-diisobutyl-4′-(10H-phenothiazin-10-yl)-[1,1′-biphenyl]-4-amine, has been identified as a particularly efficient photocatalyst. researchgate.netresearchgate.net This compound combines the high electron density from the diisobutylamino group with the extended conjugation of the biphenyl bridge, leading to strong absorption and a highly negative excited state oxidation potential (E*ox), making it a powerful reductant. researchgate.net

In another application, a covalent triazine framework (CTF) was synthesized using a this compound derivative, specifically 4,4′-(10-(4′-cyano-[1,1′-biphenyl]-4-yl)-10H-phenothiazine-3,7-diyl)dibenzonitrile. nih.govacs.org This material served as a stable and recyclable heterogeneous photocatalyst for the visible-light-mediated oxidative coupling of primary amines. nih.gov

The effectiveness of these catalysts is quantified by their electrochemical properties and the outcomes of the reactions they facilitate. The table below summarizes key data from representative studies.

Table 1: Photocatalytic Applications and Performance of this compound Derivatives

| Catalyst/Derivative | Application | Substrate | Reaction Conditions | Yield | Ref |

|---|---|---|---|---|---|

| N,N-diisobutyl-4′-(10H-phenothiazin-10-yl)-[1,1′-biphenyl]-4-amine | Nucleophilic addition of alcohol to alkene | α-Methylstyrene & Methanol | 10 mol% catalyst, 365 nm LED, 20 h | Quantitative | researchgate.net |

The development of catalysts based on this compound is a significant advancement in sustainable chemistry, offering metal-free alternatives for photoredox catalysis. cdnsciencepub.com Their tunable properties and demonstrated efficacy in various organic transformations underscore their potential in the synthesis of complex molecules under mild conditions. nih.gov

Structure Property Relationships and Molecular Engineering Principles for 10 4 Biphenylyl Phenothiazine Derivatives

Impact of N-Substitution (4-Biphenylyl Group) on Overall Electronic and Photophysical Characteristics

The substitution at the nitrogen atom (N-10) of the phenothiazine (B1677639) core is a critical determinant of the molecule's electronic and photophysical behavior. The introduction of an aryl group, such as the 4-biphenylyl moiety, significantly influences the properties of the parent phenothiazine through a combination of electronic and steric effects.

The electron-rich nature of the phenothiazine unit makes it a strong electron donor. The attachment of the 4-biphenylyl group, an extended π-conjugated system, to the nitrogen atom further modulates this donor character. The electronic communication between the phenothiazine core and the biphenyl (B1667301) substituent can lead to the formation of intramolecular charge-transfer (ICT) states upon photoexcitation. This ICT character is a key feature of many N-aryl phenothiazines and is responsible for their interesting photophysical properties, including their emission characteristics.

The photophysical properties, such as absorption and emission wavelengths, are also sensitive to N-substitution. The extended conjugation provided by the 4-biphenylyl group typically leads to a red-shift in the absorption and emission spectra compared to phenothiazine itself or N-alkyl substituted derivatives. The fluorescence quantum yields of N-aryl phenothiazines can vary significantly depending on the specific substituent and the surrounding environment.

Table 1: Photophysical and Electrochemical Data of Representative N-Aryl Phenothiazine Derivatives

| Compound | Substituent on N-Phenyl Ring | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) | Oxidation Potential (E1/2 vs. SCE, V) |

|---|---|---|---|---|---|

| 10-Phenylphenothiazine | -H | ~300, ~350 | ~430 | Variable | 0.73 |

| 10-(4-Fluorophenyl)phenothiazine | 4-F | - | - | - | 0.77 |

| 10-(4-(Trifluoromethyl)phenyl)phenothiazine | 4-CF3 | - | - | - | 0.89 |

| 10-(4-Cyanophenyl)phenothiazine | 4-CN | - | - | - | 1.00 |

Role of Conformational Flexibility in Functional Performance (e.g., butterfly bending, quasi-axial/equatorial interconversion)

The phenothiazine core is not planar but adopts a characteristic folded or "butterfly" conformation along the N-S axis. This non-planarity is a defining structural feature that significantly impacts the functional performance of its derivatives. The degree of folding, often described by the dihedral angle between the two benzo rings, can be influenced by the nature of the substituent at the N-10 position.

In N-aryl phenothiazines like 10-(4-biphenylyl)phenothiazine, two distinct conformers can exist due to the orientation of the N-aryl group relative to the phenothiazine fold: the quasi-axial (ax) and quasi-equatorial (eq) conformers. nih.gov The energy barrier between these conformers is generally low, allowing for interconversion at room temperature. nih.gov However, the relative stability of these conformers can be influenced by the steric bulk and electronic properties of the N-substituent.

This conformational flexibility has profound implications for the material's properties. The "butterfly bending" motion can be a pathway for non-radiative decay of the excited state, potentially lowering fluorescence quantum yields. Conversely, restricting this conformational freedom, for instance in a rigid matrix or through molecular design, can enhance emission. The existence of multiple conformers can also lead to dual fluorescence, where each conformer exhibits its own characteristic emission. acs.org The specific conformation adopted in the solid state will also dictate the molecular packing and, consequently, the bulk electronic properties of the material. For instance, PTZ-1Me-Br, with an axial conformation, exhibits persistent room-temperature phosphorescence in the aggregated state, a property not observed in the equatorial conformer PTZ-Br-Me. nih.gov

Table 2: Conformational Properties of N-Aryl Phenothiazines

| Conformer Type | Description | Potential Impact on Properties |

|---|---|---|

| Quasi-axial (ax) | The N-aryl group is oriented along the axis of the phenothiazine fold. | Can lead to different crystal packing and solid-state emission properties (e.g., room-temperature phosphorescence). |

| Quasi-equatorial (eq) | The N-aryl group is oriented away from the axis of the phenothiazine fold. | Often the more thermodynamically stable conformer; its emission properties can differ significantly from the axial conformer. |

Strategies for Tuning Optoelectronic Properties through Targeted Molecular Design and Chemical Modification

The versatile structure of this compound offers multiple avenues for tuning its optoelectronic properties through targeted molecular design and chemical modification. These strategies are aimed at modulating the HOMO and LUMO energy levels, enhancing charge-transfer characteristics, and controlling the emission properties.

One primary strategy involves the introduction of electron-donating or electron-withdrawing groups at various positions on the phenothiazine or the N-aryl substituent. For instance, attaching electron-donating groups to the 3 and 7 positions of the phenothiazine core can further increase the HOMO energy level, making the molecule easier to oxidize and enhancing its electron-donating capability. Conversely, placing electron-withdrawing groups on the biphenyl moiety can lower the LUMO energy level, thereby reducing the HOMO-LUMO gap and red-shifting the absorption and emission spectra.

Another effective approach is to extend the π-conjugation of the system. This can be achieved by introducing π-conjugated linkers between the phenothiazine and biphenyl units or by functionalizing the biphenyl group with other aromatic moieties. Extending the conjugation generally leads to a bathochromic shift in the absorption and emission, as well as an increase in the molar extinction coefficient, which is beneficial for light-harvesting applications.

Furthermore, modifying the oxidation state of the sulfur atom in the phenothiazine ring from a sulfide to a sulfoxide or a sulfone dramatically alters the electronic properties. This transformation changes the sulfur from an electron-donating to an electron-withdrawing center, which can be used to fine-tune the intramolecular charge transfer characteristics of the molecule.

Table 3: Molecular Design Strategies and Their Effects on Optoelectronic Properties

| Modification Strategy | Example | Effect on Properties |

|---|---|---|

| Introduction of Electron-Donating Groups (EDGs) on Phenothiazine | Alkoxy or amino groups at C-3 and C-7 | Raises HOMO level, decreases oxidation potential, enhances donor strength. |

| Introduction of Electron-Withdrawing Groups (EWGs) on Biphenyl | Cyano or nitro groups | Lowers LUMO level, reduces HOMO-LUMO gap, red-shifts absorption/emission. |

| Extension of π-Conjugation | Introducing additional aromatic rings or vinylene linkers | Red-shifts absorption/emission, increases molar extinction coefficient. |

| Oxidation of Sulfur Atom | Phenothiazine-S-oxide or phenothiazine-S,S-dioxide | Converts sulfur from donor to acceptor, modulates ICT character. |

Analysis of Intermolecular Interactions and Solid-State Effects (e.g., π-π stacking, host-guest chemistry)

In the solid state, the performance of this compound-based materials is heavily influenced by intermolecular interactions and crystal packing. The extended aromatic surfaces of the phenothiazine and biphenyl moieties provide opportunities for π-π stacking interactions, which can facilitate charge transport in organic electronic devices. However, the non-planar "butterfly" shape of the phenothiazine core can hinder close co-facial π-π stacking, a property that can be advantageous in preventing aggregation-caused quenching of emission in the solid state.

The balance between π-π stacking and steric hindrance is crucial. Judicious molecular design can be used to control the solid-state packing. For example, the introduction of bulky substituents can be used to suppress π-π stacking and enhance solid-state emission. Conversely, designing molecules that favor ordered π-stacking can lead to improved charge carrier mobility.

The electron-rich phenothiazine core also makes these molecules interesting candidates for host-guest chemistry. The concave surface of the butterfly-shaped phenothiazine can act as a host for electron-deficient guest molecules, forming charge-transfer complexes. Furthermore, phenothiazine derivatives have been shown to act as guests for macrocyclic hosts like cyclodextrins. nih.gov The binding in these host-guest systems is driven by a combination of hydrophobic interactions and van der Waals forces. Such interactions can be exploited for the development of sensors, molecular switches, and drug delivery systems. The binding affinity in these systems can be significant, with association constants in the range of 10³ to 10⁴ M⁻¹ having been reported for some phenothiazine-based guest-host systems. chemrxiv.org

Table 4: Intermolecular Interactions and Their Significance

| Interaction Type | Description | Impact on Solid-State Properties |

|---|---|---|

| π-π Stacking | Non-covalent interaction between aromatic rings. | Can enhance charge transport but may also lead to emission quenching. |

| Steric Hindrance | The non-planar shape and substituents can prevent close packing. | Can suppress aggregation-caused quenching and improve solid-state luminescence. |

| Host-Guest Interactions | Formation of complexes with complementary molecules. | Enables applications in sensing, molecular recognition, and supramolecular assembly. |

Conclusions and Future Research Directions

Synthesis of Key Research Findings and Advancements on 10-(4-Biphenylyl)phenothiazine

Research into this compound and its derivatives has yielded significant progress in understanding their synthesis, structure-property relationships, and application potential. The photophysics and photochemistry of this compound (bphPTZ) have been investigated, revealing important characteristics for its use in advanced materials. researchgate.net

A significant advancement in the synthesis of N-arylphenothiazines, including derivatives like this compound, is the use of the Buchwald-Hartwig amination. This method allows for the efficient synthesis of a diverse range of N-aryl substituted phenothiazines with moderate to excellent yields (61–97%). researchgate.netrsc.org Another efficient, transition-metal-free synthetic route involves an N- and S-arylation sequence of o-sulfanylanilines, expanding the accessible variety of these compounds. researchgate.net Additionally, Ullmann-type coupling reactions have been employed to synthesize precursors for more complex phenothiazine-based structures. diva-portal.org

The electronic properties of N-arylphenothiazines are a key area of investigation. Studies have shown that these properties can be finely tuned by introducing different functional groups to the N-aryl substituent. researchgate.netrsc.org For instance, electron-donating groups tend to lower the oxidation potentials, while electron-withdrawing groups increase them. researchgate.netrsc.orgbeilstein-journals.orgnih.gov This tunability is crucial for their application in various electronic devices. The unique "butterfly" conformation of the phenothiazine (B1677639) core, along with the electronic nature of the N-aryl substituent, dictates whether an intra or extra conformation is favored, which in turn influences the electronic properties. researchgate.netrsc.org

In the realm of applications, N-arylphenothiazines have demonstrated significant potential as:

Organophotoredox Catalysts: Their strong reducing power in the excited state makes them effective catalysts for various organic transformations, such as the reductive activation of alkenes and atom transfer radical polymerization (O-ATRP). researchgate.netnih.gov

Organic Electronics: The tunable electronic properties and charge-transport capabilities of N-arylphenothiazines make them promising materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.nettandfonline.com

Dye-Sensitized Solar Cells (DSSCs): Phenothiazine-based dyes have been developed as sensitizers in DSSCs, with their performance being influenced by the molecular structure, including the presence of π-spacers. researchgate.netrsc.org

Table 1: Key Research Findings on N-Arylphenothiazines

| Research Area | Key Findings |

|---|---|

| Synthesis | Buchwald-Hartwig amination and transition-metal-free N- and S-arylation are efficient methods. researchgate.netrsc.orgresearchgate.net |

| Electronic Properties | Tunable via N-aryl substituents; correlation between Hammett parameters and oxidation potentials. researchgate.netrsc.org |

| Conformation | Substituent-dependent preference for intra or extra conformations influences electronic behavior. researchgate.netrsc.org |

| Applications | Promising as organophotoredox catalysts, in organic electronics, and as dyes in DSSCs. researchgate.netresearchgate.netnih.govtandfonline.comresearchgate.netrsc.org |

Unresolved Challenges and Open Questions in N-Arylphenothiazine Research for Advanced Materials

Despite significant progress, several challenges and open questions remain in the field of N-arylphenothiazine research, hindering their full potential for advanced materials.

One of the primary challenges lies in achieving precise control over the solid-state packing and morphology of these molecules. While solution-phase properties are increasingly well-understood, translating these properties to solid-state devices is not straightforward. The conformationally flexible "butterfly" structure of the phenothiazine core can lead to polymorphism and disordered thin films, which can be detrimental to charge transport and device performance. researchgate.net A deeper understanding of how to control the intermolecular interactions and crystalline packing through molecular design is needed to optimize their performance in organic electronics.

Another key challenge is the development of N-arylphenothiazines that can absorb light in the visible or even near-infrared regions of the spectrum. While some derivatives have shown red-shifted absorbance, many still primarily absorb in the UV region. researchgate.net Extending the absorption profile is crucial for applications such as photoredox catalysis using sunlight and for enhancing the efficiency of organic photovoltaics.

The long-term stability of N-arylphenothiazine-based materials and devices is another critical area of concern. While phenothiazines are known to be readily and reversibly oxidized to stable radical cations, their photochemical stability under operational conditions in devices needs further investigation. researchgate.net Degradation pathways and mechanisms must be understood to design more robust and durable materials.

Furthermore, while the influence of substituents on the electronic properties is generally predictable, the interplay between electronic and steric effects can be complex. For instance, bulky substituents can force a twist in the N-aryl group, disrupting electronic delocalization in ways that are not always intuitive. nih.gov A more nuanced understanding of these combined effects is necessary for rational molecular design.

Prospects for Advanced Molecular Design and Application Development in Organic Electronics and Energy

The future of N-arylphenothiazines in organic electronics and energy applications is bright, with numerous avenues for advanced molecular design and application development.

Organic Electronics:

High-Performance OFETs: The development of N-arylphenothiazines with enhanced charge carrier mobility is a key goal. This can be pursued through strategies that promote ordered molecular packing, such as the introduction of specific side chains or the formation of co-crystals. frontiersin.org The goal is to create materials with well-defined charge transport pathways.

Efficient and Stable OLEDs: The design of novel N-arylphenothiazine-based emitters with high quantum yields and improved color purity is an active area of research. tandfonline.com By carefully tuning the donor-acceptor character within the molecule, it is possible to achieve efficient electroluminescence across the visible spectrum. Furthermore, developing host materials based on N-arylphenothiazines could lead to more stable and efficient OLED devices.

Next-Generation OPVs: The development of N-arylphenothiazine-based donor materials with broad absorption spectra and optimized energy levels is crucial for high-efficiency organic solar cells. researchgate.net The use of these materials in bulk-heterojunction solar cells and Grätzel-type solar cells is a promising direction. researchgate.net

Energy Applications:

Advanced Photoredox Catalysis: The design of N-arylphenothiazines with even stronger reduction potentials in their excited states will enable the catalysis of more challenging chemical transformations. beilstein-journals.org The development of catalysts that can operate efficiently with visible light will make these processes more sustainable. researchgate.net

The integration of computational modeling with synthetic chemistry will be instrumental in accelerating the design and discovery of new N-arylphenothiazine-based materials with tailored properties for specific applications. rsc.org

Emerging Methodologies for Advanced Characterization and Predictive Theoretical Modeling

To address the existing challenges and unlock the full potential of N-arylphenothiazines, the adoption and development of advanced characterization techniques and predictive theoretical models are essential.

Advanced Characterization: